1-Bromo-4-(trifluoromethyl)isoquinoline
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Overview
Description
1-Bromo-4-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluoromethyl)isoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, resulting in 4-bromo-quinoline and 4-bromo-isoquinoline . Another method involves the use of Selectfluor® in acetonitrile to introduce fluorine atoms into the isoquinoline ring .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Halogen-Metal Exchange: This method involves the use of organolithium or organomagnesium reagents to replace the bromine atom with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted isoquinoline derivatives .
Scientific Research Applications
1-Bromo-4-(trifluoromethyl)isoquinoline has several scientific research applications, including:
Pharmaceuticals: The compound’s unique properties make it a valuable intermediate in the synthesis of various pharmaceuticals.
Materials Science: Fluorinated isoquinolines are used in the development of organic light-emitting diodes and other advanced materials.
Biological Studies: The compound’s biological activity is of interest in the study of neurotoxicity and other biological processes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
4-Bromo-2-(trifluoromethyl)quinoline: This compound shares a similar structure but with a quinoline core instead of an isoquinoline core.
7-Bromo-4-fluoro-1-hydroxy-isoquinoline: Another fluorinated isoquinoline derivative with different substituents.
Uniqueness: 1-Bromo-4-(trifluoromethyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H5BrF3N |
---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
1-bromo-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H |
InChI Key |
QKYLNRRIKHDBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Br)C(F)(F)F |
Origin of Product |
United States |
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